3-(Oxolan-3-yl)piperidine
Description
3-(Oxolan-3-yl)piperidine is a bicyclic organic compound comprising a piperidine ring (a six-membered amine heterocycle) fused with an oxolan (tetrahydrofuran, THF) ring at the 3-position. The oxolan moiety introduces a five-membered oxygen-containing ring, conferring unique steric and electronic properties. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as scaffolds for receptor binding and metabolic stability .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-(oxolan-3-yl)piperidine |
InChI |
InChI=1S/C9H17NO/c1-2-8(6-10-4-1)9-3-5-11-7-9/h8-10H,1-7H2 |
InChI Key |
HAAZITJLWXQIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with oxirane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 3-(Oxolan-3-yl)piperidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or oxolane derivatives.
Scientific Research Applications
3-(Oxolan-3-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-yl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Structural Analogs with Oxygen-Containing Rings
3-(3-Methyloxetan-3-yl)piperidine (CAS: 1903332-65-9)
- Molecular Formula: C₈H₁₅NO
- Molecular Weight : 155.2 g/mol
- Key Features: Contains a four-membered oxetane ring with a methyl group at the 3-position. Applications include pharmaceuticals and material science .
2-(3-Ethyloxetan-3-yl)piperidine (CAS: 1903213-69-3)
- Molecular Formula: C₉H₁₇NO
- Molecular Weight : 169.3 g/mol
- Key Features : Ethyl-substituted oxetane at the 2-position of piperidine. The ethyl group increases hydrophobicity, which may improve membrane permeability in agrochemical applications .
Key Differences :
- Ring Strain : Oxetanes (4-membered) exhibit higher strain than oxolans (5-membered), affecting synthetic accessibility and stability.
- Substituent Effects : Ethyl/methyl groups and substitution positions (2- vs. 3-) influence steric hindrance and electronic interactions. For example, 2-substituted derivatives may alter piperidine ring conformation .
Piperidine vs. Piperazine Derivatives
highlights the structural and functional differences between piperidine and piperazine derivatives. Replacing the piperidine ring with piperazine (a six-membered ring with two nitrogen atoms) increases basicity and hydrogen-bonding capacity. For instance:
- Compound I (piperidine derivative): Chair conformation with H⋯H contacts dominating crystal packing (67.5% of Hirshfeld surface).
- Compound II (piperazine derivative): Similar conformation but with altered hydrogen-bonding patterns (65.9% H⋯H contacts) .
Implications for 3-(Oxolan-3-yl)piperidine : The oxolan substituent may stabilize the chair conformation of piperidine, while the ether oxygen could participate in weak intermolecular interactions (e.g., C–H⋯O), influencing solubility and crystallinity.
Biological Activity
3-(Oxolan-3-yl)piperidine is a heterocyclic compound characterized by a piperidine ring substituted with an oxolane (tetrahydrofuran) moiety. Its unique structural features contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of 3-(oxolan-3-yl)piperidine can be achieved through various methods, often requiring specific conditions such as temperature control and the use of solvents or catalysts. Common synthetic routes include:
- Base-Catalyzed Reactions : Using triethylamine as a base to enhance reaction efficiency.
- Multi-Step Organic Synthesis : Involving the formation of intermediates that lead to the final product.
The biological activity of 3-(oxolan-3-yl)piperidine is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to modulate critical signaling pathways such as:
- NF-kB Pathway : Involved in cellular processes including inflammation and immune responses.
- PI3K/Akt Pathway : Plays a significant role in cell survival, growth, and metabolism.
These interactions suggest potential therapeutic applications in treating diseases related to these pathways.
Biological Activity and Therapeutic Potential
Research indicates that 3-(oxolan-3-yl)piperidine derivatives exhibit various pharmacological properties, making them promising candidates for drug development. Key findings include:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.
- Anticancer Properties : Modulation of signaling pathways may contribute to anti-proliferative effects in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against viral infections | |
| Anticancer | Anti-proliferative effects via pathway modulation | |
| Neuroprotective | Possible neuroprotective effects under investigation |
Case Studies and Research Findings
-
Case Study on Antiviral Effects :
- A study evaluated the antiviral activity of piperidine derivatives, including 3-(oxolan-3-yl)piperidine, demonstrating significant inhibition of viral replication in vitro.
- The mechanism involved interference with viral entry and replication processes.
-
Research on Anticancer Properties :
- Investigations into the compound's effects on cancer cell lines revealed that it could induce apoptosis through the activation of the NF-kB pathway.
- Further studies are needed to explore its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
